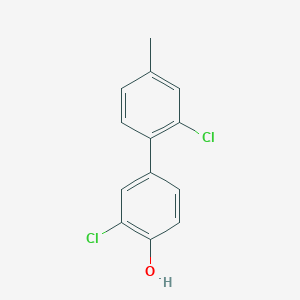
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% (2-CMPP) is a chemical compound with a wide range of applications in scientific research. It is a colorless solid with a melting point of 95-97°C, and is soluble in many organic solvents. 2-CMPP is a versatile compound used in a variety of research applications, including organic synthesis, analytical chemistry, and pharmacology.
Applications De Recherche Scientifique
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in organic synthesis to prepare a variety of compounds, including pharmaceuticals, dyes, and pesticides. 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is also used in analytical chemistry as a reagent for the determination of trace metals. In pharmacology, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is used as an intermediate in the synthesis of drugs, such as anti-inflammatory agents and anti-cancer agents.
Mécanisme D'action
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is believed to act as a monooxygenase inhibitor, which means it blocks the activity of enzymes that are involved in the metabolism of drugs and other compounds. Specifically, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is believed to inhibit the cytochrome P450 enzyme family, which is responsible for the metabolism of many drugs and other compounds.
Biochemical and Physiological Effects
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation and pain. Additionally, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% has been shown to have antioxidant and anti-microbial effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is a versatile compound that has a wide range of applications in scientific research. One of the main advantages of using 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% in laboratory experiments is its low toxicity and low cost. Additionally, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is relatively easy to synthesize and has a high degree of purity. However, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is not suitable for use in human clinical trials due to its potential toxicity.
Orientations Futures
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% has a wide range of potential applications in scientific research. In the future, it may be used to develop novel drugs for the treatment of cancer and other diseases. Additionally, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% may be used to develop new methods for the synthesis of drugs and other compounds. Furthermore, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% may be used to study the biochemical and physiological effects of drugs and other compounds. Lastly, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% may be used to develop new analytical methods for the determination of trace metals.
Méthodes De Synthèse
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% can be synthesized via a two-step reaction. The first step is the reaction of 4-chloro-2-methylphenol with sodium hypochlorite in an aqueous medium to form 4-chloro-2-methylphenol hydrochloride. The second step is the reaction of 4-chloro-2-methylphenol hydrochloride with sodium hydroxide to form 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95%. The overall reaction is as follows:
4-Chloro-2-methylphenol + NaOCl → 4-Chloro-2-methylphenol hydrochloride
4-Chloro-2-methylphenol hydrochloride + NaOH → 2-Chloro-4-(4-chloro-2-methylphenyl)phenol
Propriétés
IUPAC Name |
2-chloro-4-(4-chloro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-6-10(14)3-4-11(8)9-2-5-13(16)12(15)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRZGILZUPIZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686006 |
Source


|
| Record name | 3,4'-Dichloro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-chloro-2-methylphenyl)phenol | |
CAS RN |
1261990-79-7 |
Source


|
| Record name | 3,4'-Dichloro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














